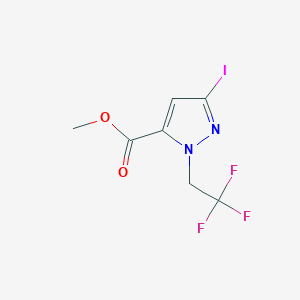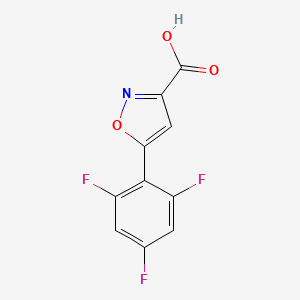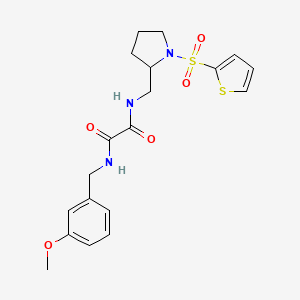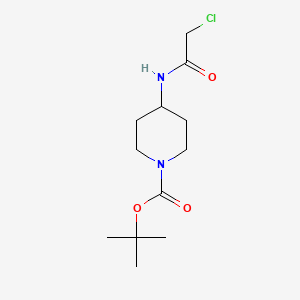![molecular formula C19H18ClN3O2S B2998260 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide CAS No. 361990-24-1](/img/structure/B2998260.png)
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the linear formula C9H10ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H10ClNO2 . The molecular weight is 199.639 .Physical And Chemical Properties Analysis
This compound has a boiling point of approximately 327.31°C . Its density is roughly estimated to be 1.2076 . It is soluble in acetone, dichloromethane, ethanol, hexane, and toluene, but it is almost insoluble in water .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide, as part of a broader class of chemicals, has been synthesized and characterized for its potential applications in scientific research. Studies have shown the synthesis of related compounds, involving the reaction of specific acetohydrazides with various aromatic aldehydes to yield N-substituted benzylidiene acetamides, which upon cyclization with thioglycolic acid yield thiazolidinone derivatives. These compounds, including those similar to the mentioned chemical, have been evaluated for their antibacterial and antifungal activities, indicating their potential use in antimicrobial research (Fuloria et al., 2009).
Antimicrobial Evaluation
The antimicrobial properties of related compounds have been extensively studied, revealing that these compounds exhibit significant antibacterial and antifungal activities. This suggests that this compound and its analogs could be valuable in the development of new antimicrobial agents. The method of synthesizing these compounds and their structural characterization through spectral studies underpin their potential application in the field of medicinal chemistry and drug development (Fuloria et al., 2014).
Structural Insights
Crystallographic studies of related compounds provide insights into their structural properties, which are crucial for understanding their biological activities. For example, the analysis of crystal structures of certain acetamides reveals their folded conformation, which is stabilized by intramolecular hydrogen bonding. Such structural insights are invaluable for the rational design of new compounds with enhanced biological activities, including those related to this compound (Subasri et al., 2016).
Ligand-Protein Interactions
The interaction of related compounds with biological targets such as proteins has been investigated using molecular docking studies. These studies help in understanding the binding affinity and mode of action of such compounds at the molecular level, providing valuable information for drug design and development. The investigation of ligand-protein interactions is critical for the development of compounds with specific biological activities, including antimicrobial and anticancer properties (Mary et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be fully identified. It is known that similar compounds have been used for their antimicrobial activity .
Mode of Action
It is believed that the compound interacts with its targets in a way that results in consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .
Biochemical Pathways
The compound’s phenoxy properties and controlled acidic content suggest that it may interact with multiple pathways related to cell growth and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are believed to include anticancer, antitumor, analgesic, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-8-12(20)6-7-14(11)25-9-16(24)23-18-17-13-4-2-3-5-15(13)26-19(17)22-10-21-18/h6-8,10H,2-5,9H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHCFIAALRYUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2998178.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)
![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)
![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)

![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)

